Naphthenic acids, manganese salts
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Overview
Description
Synthesis Analysis
Naphthenic acids can be synthesized through various chemical reactions, including manganese(III)-mediated processes. A novel manganese(III) acetate mediated reaction between 2-benzoyl-1,4-naphthoquinones and 1,3-dicarbonyl compounds results in the effective synthesis of naphtho[2,3-c]furan-4,9-diones and naphthacene-5,12-diones with high selectivity, showcasing the role of manganese salts in facilitating complex organic reactions (Lin et al., 2006).
Molecular Structure Analysis
Naphthenic acids, characterized by the general formula CnH2n+zO2, form a complex mixture of alkyl-substituted acyclic and cycloaliphatic carboxylic acids. Their structures vary significantly, affecting their chemical and physical properties. Studies involving gas chromatography-mass spectrometry have detailed these structural variations, providing insight into their molecular complexity (Clemente et al., 2003).
Chemical Reactions and Properties
Manganese salts, when involved in chemical reactions with naphthenic acids, contribute to the formation of complex structures with varied properties. For instance, manganese(III) acetate-mediated cyclization reactions have been used to synthesize 1,2-benzanthracene derivatives, highlighting the reactivity and versatility of these compounds (Cao et al., 2011).
Physical Properties Analysis
The physical properties of naphthenic acids and manganese salts, such as solubility and interfacial tension, significantly influence their behavior in various environments. For example, isolated naphthenic acids from a West African metal naphthenate deposit showed high oil-water interfacial activity, which varies with pH and the presence of calcium ions, affecting the stability of Langmuir monolayers formed at interfaces (Brandal et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and biodegradability of naphthenic acids, are essential for understanding their environmental impact. Studies have shown that naphthenic acids are susceptible to biodegradation, which reduces their concentration and toxicity. This biodegradability varies among naphthenic acids from different sources, with some being more resistant to microbial degradation than others (Clemente & Fedorak, 2005).
Scientific Research Applications
Naphthenic Acids Characterization and Environmental Impact
Mass spectrometric methods have advanced in characterizing naphthenic acids in environmental samples, especially from oil sands. These methods are crucial for understanding the total acid number of oil sands acids and their aquatic toxicity. Techniques like negative-ion electrospray ionization have become pivotal, and future research will likely focus on developing more reliable quantitative methods using chromatography and internal standards, as well as congener-specific analysis of toxic components (Headley, Peru, & Barrow, 2009).
Removal from Crude Oil and Water
Naphthenic acids (NAs) present in crude oil and oil sands process-affected water (OSPW) pose environmental challenges due to their toxicity and resistance to degradation. Current techniques for separating NAs from crude oil and OSPW include physical, chemical, and biological methods. The environmental impacts of NAs necessitate the development of new, effective technologies for their extraction and treatment (Wu, Visscher, & Gates, 2019).
Manganese Salts in Environmental and Technological Applications
Manganese salts have diverse applications in environmental and technological fields. Group 7 transition metal complexes with N-heterocyclic carbenes, including manganese, exhibit unique behaviors and have potential in various applications, from catalysis to organic light-emitting diodes (OLEDs) and radiopharmaceutical research. Manganese NHC complexes show distinctive synthesis behavior and stability, highlighting the metal's versatility in chemical applications (Hock, Schaper, Herrmann, & Kühn, 2013).
Safety And Hazards
Naphthenic acids, manganese salts should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .
properties
IUPAC Name |
hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHHDQLPCRKOU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16MnO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate | |
CAS RN |
1336-93-2 |
Source
|
Record name | Naphthenic acids, manganese salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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